REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([C:12]([O:14]C)=[O:13])=[N:9][C:10]=1[CH3:11])([CH3:3])[CH3:2].[Li+].[OH-].O.CCOC(C)=O>C1COCC1.O>[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[N:9][C:10]=1[CH3:11])([CH3:3])[CH3:2] |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=CC(=NC1C)C(=O)OC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=CC(=NC1C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 860 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |